Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate
Description
Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 2982738-99-6) is a bicyclic organic compound featuring a hydroxyl (-OH) group at the 3-position of the azabicyclo[3.1.1]heptane scaffold, protected by a tert-butyloxycarbonyl (Boc) group at the nitrogen. The cis-configuration of the hydroxyl group is critical for its stereochemical interactions in medicinal chemistry applications. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) and oncology therapeutics. Its molecular formula is C11H19NO3, with a molecular weight of 213.27 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the nitrogen during synthetic transformations .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJRCUVAZKZMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Core Formation
- The bicyclic azabicyclo[3.1.1]heptane core can be constructed via intramolecular cyclization reactions starting from linear amino acid derivatives or appropriately substituted cycloalkanones and amines.
- One approach involves the reaction of a suitable amine with a bicyclic ketone precursor, followed by selective functionalization to introduce the hydroxyl group.
- The cyclization conditions often require controlled temperature and the use of bases or catalysts to promote ring closure while minimizing side reactions.
Introduction of the Hydroxyl Group
- The 3-hydroxy substituent is typically introduced by oxidation or nucleophilic substitution on a precursor bicyclic intermediate.
- Oxidation methods may involve mild oxidizing agents such as hydrogen peroxide or potassium permanganate under carefully controlled conditions to avoid overoxidation.
- Alternatively, hydroxylation can be achieved via epoxidation of an alkene intermediate followed by ring opening.
Installation of the tert-Butyl Ester
- The tert-butyl ester at the 6-carboxylate position is generally introduced via esterification using tert-butyl chloroformate or tert-butyl alcohol in the presence of coupling agents or bases such as triethylamine.
- Protection of the amine group during esterification is often necessary to prevent side reactions; this is commonly achieved using tert-butoxycarbonyl (Boc) protecting groups.
Representative Preparation Example
A representative synthetic sequence for a related bicyclic compound, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, provides insight into the preparation of the hydroxy analog:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Starting material: 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester | Dissolved in DMF, addition of dodecanethiol and lithium hydroxide hydrate, stirred at room temperature for 2 hours | Deprotection and generation of bicyclic amine intermediate |
| 2. Extraction and basification | Extraction with hexanes-ethyl acetate and aqueous HCl, basification to pH 13 with NaOH | Isolation of free amine |
| 3. Purification | Extraction with methylene chloride-methanol, drying, filtration, concentration | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate obtained with 81% yield |
This method highlights the use of protecting groups, base-mediated transformations, and careful extraction to isolate bicyclic amine esters.
Industrial and Scale-Up Considerations
- Industrial synthesis of bicyclic azabicyclo compounds often employs continuous flow reactors to optimize reaction times and yields.
- Purity is maintained through chromatographic techniques and crystallization.
- Automated systems allow for precise control of reaction parameters such as temperature, pH, and reagent addition rates.
- High-purity starting materials and solvents are essential to minimize impurities and side products.
Analytical and Research Findings
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound.
- Stereochemical configuration is verified through chiral chromatography or X-ray crystallography.
- Computational studies, including Density Functional Theory (DFT), assist in understanding ring strain and reaction pathways, guiding optimization of reaction conditions for bicyclic systems.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Notes |
|---|---|---|---|
| Core bicyclic formation | Intramolecular cyclization | Amines, bicyclic ketones | Requires controlled temperature and catalysts |
| Hydroxyl group introduction | Oxidation or nucleophilic substitution | Hydrogen peroxide, KMnO4, epoxidation reagents | Mild conditions to avoid overoxidation |
| tert-Butyl ester installation | Esterification | tert-Butyl chloroformate, triethylamine | Amine protection necessary (Boc group) |
| Purification | Extraction, chromatography | Organic solvents, drying agents | Ensures high purity and stereochemical integrity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The azabicyclo heptane ring system is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, highlighting differences in substituents, molecular weight, and applications:
Key Comparative Insights
Functional Group Influence: The 3-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 3-oxo (ketone) and 3-amino analogues. This impacts solubility and interactions with biological targets.
Nitrogen Content :
- Diazabicyclo analogues (e.g., CAS 869494-16-6) feature an additional nitrogen, increasing hydrogen-bonding sites and basicity, which is advantageous in receptor-binding applications (e.g., α4β2 nicotinic acetylcholine receptor ligands) .
Stereochemical Considerations: The cis configuration of the hydroxyl group in the target compound is critical for its role in stereoselective synthesis, distinguishing it from trans-configured derivatives (e.g., tert-butyl trans-3-aminomethyl analogues, CAS 3050984-72-7) .
Applications :
- The diazabicyclo scaffold (CAS 869494-16-6) is widely used in anticancer agents due to its rigid structure and ability to mimic peptide turn motifs.
- The target compound’s hydroxyl group positions it as a precursor for glycosylation or phosphorylation in prodrug strategies.
Biological Activity
Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate, also known by its CAS number 1357353-36-6, is a bicyclic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- IUPAC Name : tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
- CAS Number : 1357353-36-6
The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that compounds in this class may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially influencing various physiological processes.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes in microorganisms.
- Analgesic Effects : Some derivatives of azabicyclo compounds have shown promise in pain management through modulation of neurotransmitter systems.
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of azabicyclo compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stressors. The compound enhanced the expression of neurotrophic factors, which are critical for neuronal survival and growth.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against Gram+ | |
| Analgesic | Modulation of neurotransmitters | |
| Neuroprotective | Reduced apoptosis in neurons |
Safety and Toxicology
The compound is classified with warning labels indicating potential skin and eye irritation (H315, H319). It is essential to handle it with care, following appropriate safety protocols to mitigate exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
